

Spectroscopic Identification of (Oxetan-3-yl)urea Isomers: A Comprehensive Comparison Guide

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Compound of Interest

Compound Name: (oxetan-3-yl)urea

CAS No.: 1565719-57-4

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Executive Summary

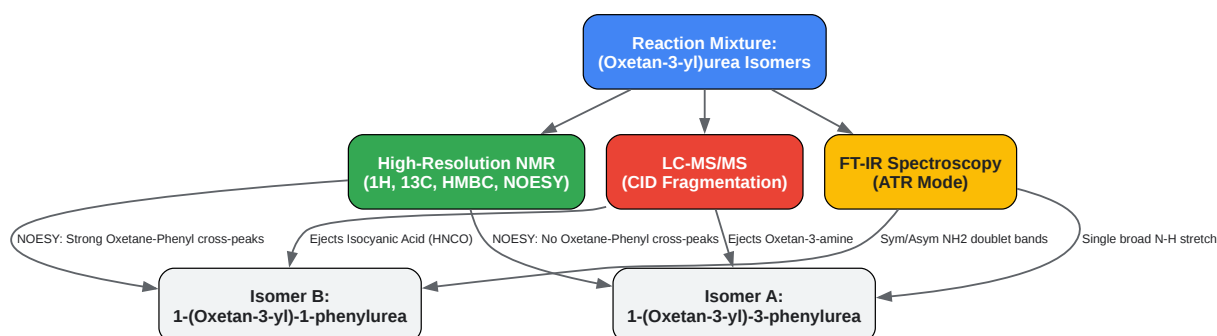
The oxetane ring has revolutionized modern drug discovery as a metabolically stable, highly polar bioisostere for carbonyl and gem-dimethyl groups[1]. Incorporating the oxetan-3-yl motif into urea-based pharmacophores is a proven strategy to modulate basicity, improve aqueous solubility, and enhance target binding affinity[2]. However, the synthesis of these motifs—often via carbonyldiimidazole (CDI) coupling or isocyanate reactions—frequently yields complex mixtures of regioisomers. Most notably, distinguishing between the 1,3-disubstituted isomer (e.g., 1-(oxetan-3-yl)-3-phenylurea) and the 1,1-disubstituted isomer (e.g., 1-(oxetan-3-yl)-1-phenylurea) presents a significant analytical bottleneck.

This guide provides an authoritative comparison of the spectroscopic methodologies used to unambiguously differentiate these regioisomers, backed by self-validating experimental protocols.

The Analytical Workflow

To ensure high-fidelity structural elucidation, a multi-modal spectroscopic approach is required. The following workflow establishes the logical progression from primary structural confirmation

to exact regiochemical assignment.



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Workflow for the spectroscopic differentiation of **(oxetan-3-yl)urea** regioisomers.

Comparative Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the definitive modality for resolving urea regioisomers. The oxetane ring protons present a distinct topological signature: the C3 methine proton typically resonates as a multiplet between 4.80–5.10 ppm, while the C2/C4 methylene protons appear as two sets of doublets or multiplets around 4.50–4.80 ppm due to ring puckering[3].

Causality in 2D NMR: The critical differentiator between the 1,3-isomer and the 1,1-isomer is spatial proximity, resolved via NOESY/ROESY. In the 1,1-isomer, the oxetane C3 proton is forced into close spatial proximity with the ortho-protons of the phenyl ring, yielding a strong NOE cross-peak. In the 1,3-isomer, the intervening carbonyl and secondary amine physically separate these spin systems, nullifying this cross-peak. Furthermore,

H-

N HMBC provides absolute confirmation: the 1,3-isomer exhibits two distinct nitrogen resonances coupling to their respective adjacent protons, whereas the 1,1-isomer reveals a primary amine (-NH

) signature that does not couple to the oxetane C3 proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR provides rapid, non-destructive functional group validation. The urea carbonyl (C=O) stretch is highly sensitive to its hydrogen-bonding environment, typically appearing between 1640–1681 cm^{-1} [4].

Causality in IR: The 1,1-isomer terminates in a primary amine (-NH

), which produces two distinct, sharp stretching bands (symmetric and asymmetric) in the 3200–3400 cm^{-1} region. Conversely, the 1,3-isomer contains two secondary amines, which typically present as a single, broader N-H stretching envelope (or two closely overlapping bands depending on solid-state packing). The oxetane C-O-C asymmetric stretch remains a constant internal anchor at ~970–980 cm^{-1} .

Mass Spectrometry (LC-MS/MS)

Collision-Induced Dissociation (CID) in positive electrospray ionization (+ESI) yields divergent fragmentation pathways. The 1,1-isomer preferentially ejects isocyanic acid (HNCO, 43 Da) to yield a stable secondary amine cation. The 1,3-isomer undergoes cleavage to yield either the oxetan-3-amine cation or the aniline cation, depending on localized proton affinity.

Quantitative Data Comparison

The following table summarizes the expected spectroscopic benchmarks for differentiating the two primary regioisomers.

Spectroscopic Feature	Isomer A: 1-(Oxetan-3-yl)-3-phenylurea	Isomer B: 1-(Oxetan-3-yl)-1-phenylurea
H NMR: Oxetane C3-H	~4.85 ppm (multiplet)	~4.95 ppm (multiplet)
H NMR: N-H Protons	Two distinct singlets (e.g., 6.5 ppm, 8.2 ppm)	One broad singlet (2H, ~6.0 ppm)
2D NOESY Cross-Peaks	None between oxetane and phenyl	Strong cross-peak: Oxetane C3-H Phenyl ortho-H
FT-IR: N-H Stretch	~3350 cm ⁻¹ (Broad, overlapping)	~3420 cm ⁻¹ (Asym), ~3250 cm ⁻¹ (Sym)
FT-IR: C=O Stretch	~1655 cm ⁻¹ (Strong)	~1670 cm ⁻¹ (Strong)
MS/MS Primary Loss	-73 Da (Oxetan-3-amine)	-43 Da (Isocyanic acid)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to prevent false-positive structural assignments.

Protocol 1: High-Resolution NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified isomer in 600 μ L of DMSO- d_6 (containing 0.03% v/v TMS).
 - Causality: DMSO- d_6 is explicitly chosen because it strongly disrupts intermolecular hydrogen bonding, ensuring sharp N-H proton signals that would otherwise broaden and coalesce in $CDCl_3$, masking the critical structural differences.
- Probe Tuning & Matching: Perform automated tuning and matching (ATM) and gradient shimming (Z-axis) to achieve a solvent residual peak line width of <0.6 Hz.
 - Validation Checkpoint: A line width >1.0 Hz indicates poor shimming, which will obscure the fine J-coupling of the oxetane methylene protons. Abort and reshim if this threshold is

not met.

- 1D

H and

C Acquisition: Acquire

H (16 scans, d1=2s) and

C (1024 scans, d1=2s). Reference the TMS peak exactly to 0.00 ppm.

- 2D NOESY Acquisition: Set the mixing time (

) to 300 ms.

- Causality: A 300 ms mixing time is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit to observe positive NOE cross-peaks without generating spin diffusion artifacts.

- System Validation: Verify the presence of the DMSO residual pentet at exactly 2.50 ppm (

H) and 39.52 ppm (

C). If deviations >0.02 ppm occur, recalibrate the spectrometer temperature and lock phase.

Protocol 2: FT-IR ATR Analysis

- Calibration: Run a standard polystyrene calibration film.

- Validation Checkpoint: Ensure the reference peak at 1601.2 cm^{-1} is within $\pm 0.5\text{ cm}^{-1}$. If it fails, the interferometer requires realignment before proceeding.

- Background Spectrum: Collect a 32-scan background in ambient air immediately prior to sample analysis.

- Causality: Atmospheric CO

(2350 cm^{-1}) and H

O vapor ($3500\text{-}3900\text{ cm}^{-1}$) fluctuate constantly; immediate background subtraction prevents these from masking the critical N-H stretching region.

- Sample Acquisition: Place 1-2 mg of neat solid onto the diamond ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm^{-1} resolution.
- Detector Validation: Ensure the total absorbance does not exceed 1.2 A.U. to prevent detector saturation, which causes peak distortion in the strongly absorbing C=O region.

References

- Source: nih.
- Source: acs.
- Source: mdpi.
- Source: mdpi.

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